Foretinib - 849217-64-7

Foretinib

Catalog Number: EVT-287562
CAS Number: 849217-64-7
Molecular Formula: C34H34F2N4O6
Molecular Weight: 632.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Foretinib, formerly known as GSK1363089 and XL880, is a small molecule multikinase inhibitor. [, ] It acts as a potent inhibitor of several receptor tyrosine kinases (RTKs), including mesenchymal-epithelial transition factor (MET), vascular endothelial growth factor receptor 2 (VEGFR2), and other tyrosine kinases like RON, AXL, TIE-2, and PDGFR. [, , ] Its inhibitory actions on these RTKs make it a subject of research for its potential role in understanding cellular processes and exploring its use in experimental cancer models.

Future Directions
  • Combination Therapies: Exploring Foretinib in combination with other targeted therapies or chemotherapy agents, as demonstrated in some preclinical studies, could lead to more effective treatment strategies. [, , , ]

  • Biomarker Development: Identifying reliable biomarkers for predicting response to Foretinib therapy is crucial for patient selection and personalized medicine approaches. [, , ]

  • Mechanism of Resistance: Understanding the mechanisms of acquired resistance to Foretinib, particularly in the context of its multikinase inhibitory activity, is essential for developing strategies to overcome treatment resistance. []

  • CNS Penetration: Further research into its blood-brain barrier penetration and efficacy in treating CNS metastases, as demonstrated in some studies, could expand its therapeutic potential in cancers affecting the brain. [, ]

Source

Foretinib was developed by GlaxoSmithKline and is also referred to by its identifiers such as GSK-1363089 and XL-880. It has been the subject of various clinical trials aimed at evaluating its efficacy in treating solid tumors .

Classification
  • Type: Small molecule
  • Chemical Class: Diarylethers
  • Drug Categories: Investigational drugs targeting receptor tyrosine kinases .
Synthesis Analysis

The synthesis of Foretinib involves several steps that utilize various chemical reactions. One notable method includes the selective hydrolysis of cyclopropyl diethyl dicarboxylate followed by amidation with para-fluoroaniline to form intermediates that ultimately yield Foretinib. The synthesis can be summarized in the following steps:

  1. Selective Hydrolysis: Cyclopropyl diethyl dicarboxylate undergoes hydrolysis to form cyclopropyl-1,1-dicarboxylic acid monoethyl ester.
  2. Amidation: The monoethyl ester is reacted with para-fluoroaniline to obtain an intermediate compound.
  3. Further Hydrolysis and Amidation: Subsequent reactions with 4-amino-2-fluorophenol lead to more complex intermediates, which are then transformed into Foretinib through substitution reactions involving morpholine derivatives .

This method avoids the use of precious metals and minimizes environmental impact compared to traditional synthetic routes.

Molecular Structure Analysis

Foretinib's molecular structure can be described by its IUPAC name: N'1-[3-fluoro-4-({6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinolin-4-yl}oxy)phenyl]-N1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide.

Structural Data

  • Chemical Formula: C34H34F2N4O6
  • Molecular Weight: 632.65 g/mol
  • CAS Number: 849217-64-7
  • InChI Key: CXQHYVUVSFXTMY-UHFFFAOYSA-N

The structure features a complex arrangement with multiple functional groups including fluorine atoms, a morpholine ring, and a quinoline moiety, which contribute to its biological activity .

Chemical Reactions Analysis

Foretinib undergoes various chemical reactions during its metabolic processes. Key reactions include:

  1. Phase I Metabolism: This involves oxidation, defluorination, reduction, and hydroxylation, leading to the formation of several metabolites.
  2. Formation of Reactive Intermediates: The metabolism may produce reactive aldehydes and iminium ions that can covalently modify proteins, potentially leading to drug-induced toxicity .

These metabolic pathways are crucial for understanding both the therapeutic effects and possible side effects associated with Foretinib.

Mechanism of Action

Foretinib acts primarily as an ATP-competitive inhibitor of receptor tyrosine kinases such as MET and VEGFR. By inhibiting these kinases, Foretinib disrupts signaling pathways that promote tumor cell proliferation, survival, and metastasis.

Process Details

  1. Inhibition of MET Activation: Foretinib binds to the ATP-binding site of MET, preventing its activation by ligand binding.
  2. Downstream Effects: This inhibition leads to decreased cellular proliferation and increased apoptosis in cancer cells that rely on MET signaling for growth .

The compound's ability to inhibit multiple kinases simultaneously enhances its potential efficacy against various tumor types.

Physical and Chemical Properties Analysis

Foretinib exhibits several notable physical and chemical properties:

  • Solubility: Water solubility is low at approximately 0.00364 mg/mL.
  • LogP (Partition Coefficient): Predicted logP values range from 4.66 to 4.78, indicating significant lipophilicity.
  • Polar Surface Area: 111.25 Ų
  • Hydrogen Bond Donors/Acceptors: Two hydrogen bond donors and seven acceptors.

These properties influence the drug's absorption, distribution, metabolism, and excretion (ADMET) characteristics .

Applications

Foretinib has been primarily investigated for its potential applications in oncology:

  • Cancer Treatment: Clinical trials have explored its efficacy in treating various solid tumors including breast cancer and renal cell carcinoma.
  • Research Tool: It serves as a valuable tool in studying receptor tyrosine kinase signaling pathways and their roles in cancer biology.

Ongoing research aims to further elucidate its therapeutic potential and safety profile in clinical settings .

Introduction to Foretinib

Background and Discovery as a Multikinase Inhibitor

Foretinib (originally designated XL880, EXEL-2880, or GSK1363089) emerged from systematic drug discovery efforts by Exelixis as an orally bioavailable small molecule targeting multiple receptor tyrosine kinases (RTKs) implicated in cancer pathogenesis. Its development was strategically focused on simultaneously inhibiting two critical pathways: the hepatocyte growth factor (HGF)/MET axis and vascular endothelial growth factor receptor 2 (VEGFR-2) signaling. MET activation—whether through mutation, amplification, or overexpression—functions as a key driver of tumor growth, invasion, angiogenesis, and metastasis across diverse malignancies [1] [2]. Similarly, VEGFR-2 mediates tumor-associated angiogenesis. Foretinib's balanced inhibition of both pathways represented a rational approach to disrupt tumor proliferation and vascularization simultaneously [1] [4] [7]. Preclinical studies demonstrated its ability to inhibit phosphorylation of MET, VEGFR2, and downstream effectors (AKT, ERK), leading to suppressed proliferation, increased apoptosis, and tumor regression in xenograft models of breast, colorectal, lung, and glioblastoma cancers [1] [2] [7].

Chemical Structure and Pharmacological Classification

Foretinib is chemically designated as N1-[3-Fluoro-4-({6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinolin-4-yl}oxy)phenyl]-N′1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. Its molecular formula is C₃₄H₃₄F₂N₄O₆, corresponding to a molecular weight of 632.665 g/mol [1] [7] [8].

  • Core Structure & Key Features:
  • A quinoline scaffold forms the central core, substituted at the 4-position with a diaryl ether linkage.
  • The 6-position features a methoxy group, while the 7-position is modified with a 3-(morpholin-4-yl)propoxy chain, enhancing solubility and influencing kinase binding.
  • One aryl group (attached via the ether linkage) is a 3-fluoro-4-aminophenyl moiety connected to the cyclopropane-1,1-dicarboxamide pharmacophore.
  • The cyclopropanedicarboxamide bridges to a terminal 4-fluorophenyl anilide group.
  • The structure incorporates hydrogen bond donors (the two amide NH groups) and acceptors (carbonyl oxygens, quinoline nitrogen, morpholine oxygen, methoxy oxygen), contributing to its target binding affinity [1] [7] [8].

  • Pharmacological Classification:Foretinib is classified as a small molecule, ATP-competitive, multi-targeted receptor tyrosine kinase inhibitor (TKI). Its primary targets are MET (c-Mesenchymal Epithelial Transition factor, HGFR) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2, KDR), but it also potently inhibits several related kinases implicated in oncogenesis and angiogenesis:

Table 1: Primary Kinase Targets and Inhibition Profile of Foretinib [4] [5] [7]

Target KinaseAlternative NameReported IC₅₀ (nM) in Cell-Free AssaysPrimary Biological Role
METc-Met, HGFR0.4Proliferation, motility, invasion, metastasis ("Invasive Growth")
VEGFR2KDR, FLK10.7 - 0.9Angiogenesis, endothelial cell survival
RONMST1R3.0Motility, invasion (related to MET)
TIE-2TEK1.1Angiogenesis, vascular stability
AXLUFO, JTK11Data varies (Targeted)Cell survival, migration, immune modulation
FLT4VEGFR32.8Lymphangiogenesis
KITc-Kit, CD117Data varies (Targeted)Hematopoiesis, mast cell survival, oncogenesis in GIST
PDGFRβCD140bData varies (Targeted)Stromal support, pericytes, some oncogenic roles

Foretinib binds deeply within the ATP-binding pocket of its target kinases, inducing conformational changes that lock them in an inactive state, thereby blocking downstream signaling cascades like PI3K/AKT and MAPK/ERK [1] [7]. Its nanomolar potency against MET and VEGFR2 translates into effective cellular activity, often in the low nanomolar to sub-micromolar range depending on the cell line and context [4] [5] [7].

Historical Development and Discontinuation Timeline

Foretinib's development trajectory followed a path from promising preclinical candidate to clinical investigation, ultimately facing discontinuation due to insufficient efficacy in pivotal trials against defined solid tumors.

  • Key Milestones:
  • Discovery & Preclinical (Pre-2007): Identified and optimized by Exelixis as XL880/EXEL-2880. Demonstrated potent MET/VEGFR2 inhibition and antitumor activity in diverse preclinical models [1] [7].
  • Licensing (2008): Development rights acquired by GlaxoSmithKline (GSK), designated GSK1363089/GSK089 [1] [6].
  • Phase I (2007-2010): Initial clinical trials established two dosing regimens: an intermittent schedule (240 mg once daily for 5 consecutive days every 14 days; 5/9 schedule) and a continuous daily dosing schedule (80 mg/day). These studies defined the safety profile and showed preliminary signs of activity, particularly in papillary renal cell carcinoma (PRCC) and hepatocellular carcinoma (HCC) [1] [6] [9].
  • Phase II Expansion (2008-2014): Multiple Phase II trials were initiated across various tumor types where MET/VEGFR signaling was implicated:
  • Recurrent/Metastatic Squamous Cell Carcinoma of Head and Neck (SCCHN): Single-arm trial (N=14) using the 5/9 schedule. Best response was stable disease (SD) in 50% (7/14), with tumor shrinkage observed in 43% (6/14). However, no objective responses (PR/CR) were achieved, failing the primary endpoint. The study closed after stage 1 [3].
  • Metastatic Gastric Cancer: Single-arm trial (N=74) testing both intermittent and daily schedules. Primary endpoint was ORR. Best response was SD (23% intermittent, 20% daily), with median progression-free survival (PFS) of only 1.6-1.8 months. No objective responses were observed. Three patients had MET amplification, one achieving SD [9].
  • Papillary Renal Cell Carcinoma (PRCC): Trial (N=74) showed more promise. Overall response rate (ORR) was 13.5% (all PR), with median PFS of 9.3 months. Activity was significantly higher in patients with germline MET mutations (5/10 PRs, 50% ORR) compared to those without (5/64 PRs, 8% ORR) [6] [10].
  • Other Trials: Phase II studies were also conducted in breast cancer, liver cancer (HCC), and non-small cell lung cancer (NSCLC), often exploring combinations (e.g., with erlotinib in NSCLC, NCT01068587) [6].
  • Discontinuation (Approx. 2015): By October 2015, development of foretinib by GSK appeared discontinued across all indications [1] [6]. AdisInsight confirms its status as "Discontinued" for breast, gastric, head and neck, liver, NSCLC, and renal cancers [6].

Table 2: Foretinib Clinical Development Timeline and Status [1] [3] [6]

Time PeriodPhaseKey Activities & FindingsStatus/Outcome
Pre-2007PreclinicalDiscovery (Exelixis), target validation, preclinical efficacy (xenografts)Promising candidate identified
2007-2010IFirst-in-human, dose escalation (Intermittent: 240mg x5d/14d; Daily: 80mg/d). PK/PD established. Activity signals in PRCC, HCC.Tolerable, RP2Ds defined, preliminary activity observed
2007-2009IISCCHN trial (5/9 schedule, N=14). SD=50%, tumor shrinkage=43%, no PR/CR.Stopped after Stage 1 (futility)
2007-2009/2010IIGastric Cancer trial (Intermittent & Daily, N=74). SD=20-23%, no PR/CR. Median PFS ~1.7 mo.Failed primary endpoint (ORR)
~2008-2013IIPapillary RCC trial (N=74). ORR=13.5% (50% in germline MET mut, 8% in wild-type). Median PFS=9.3 mo.Clinically active in MET-mut subgroup, but insufficient for broad approval
2009-2015I/II/IITrials in Breast Cancer, HCC, NSCLC (various, including combinations)Development not advanced
By October 2015-Overall developmentDiscontinued by GSK

The discontinuation of foretinib highlights the challenges of targeting broad-spectrum RTK inhibition in unselected patient populations. While it demonstrated clear proof-of-concept for MET inhibition, particularly in hereditary PRCC with MET mutations, its efficacy as a single agent in other solid tumors (gastric, SCCHN) was insufficient to warrant further development, especially against emerging competitors with potentially better therapeutic indices or biomarker strategies [1] [3] [6]. Its legacy lies in validating MET and VEGFR2 as therapeutic targets and paving the way for more selective or better-tolerated agents.

Properties

CAS Number

849217-64-7

Product Name

Foretinib

IUPAC Name

1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C34H34F2N4O6

Molecular Weight

632.7 g/mol

InChI

InChI=1S/C34H34F2N4O6/c1-43-30-20-25-27(21-31(30)45-16-2-13-40-14-17-44-18-15-40)37-12-9-28(25)46-29-8-7-24(19-26(29)36)39-33(42)34(10-11-34)32(41)38-23-5-3-22(35)4-6-23/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H,38,41)(H,39,42)

InChI Key

CXQHYVUVSFXTMY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

XL880; XL 880; XL-880; GSK1363089; GSK 1363089; GSK-1363089; GSK089; EXEL2880; Foretinib.

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.